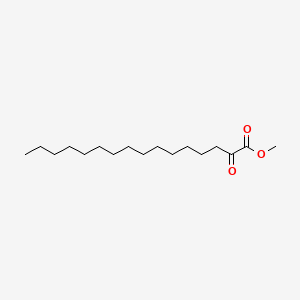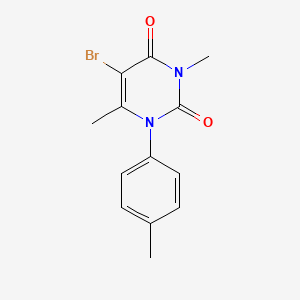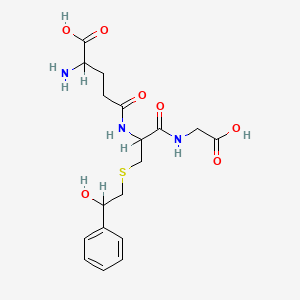![molecular formula C13H14O B14173755 (1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 921199-68-0](/img/structure/B14173755.png)
(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a methyl group at the 3’ position and a ketone group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as Soxhlet extraction or reflux methods followed by purification using column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed .
化学反応の分析
Types of Reactions
(1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group and other positions on the biphenyl core can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohol derivatives.
科学的研究の応用
(1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one include other biphenyl derivatives such as:
- 4,4’-Dihydroxybiphenyl
- 4,4’-Dichlorobiphenyl
- 4,4’-Dimethylbiphenyl
Uniqueness
What sets (1R)-3’-Methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one apart from these similar compounds is its specific substitution pattern and the presence of the ketone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
921199-68-0 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC名 |
(5R)-5-(3-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-5,7-8,12H,6,9H2,1H3/t12-/m1/s1 |
InChIキー |
FPHLLPBMRXTPSS-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC(=CC=C1)[C@@H]2CC=CC(=O)C2 |
正規SMILES |
CC1=CC(=CC=C1)C2CC=CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


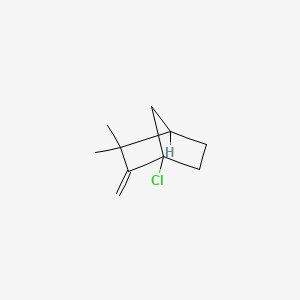

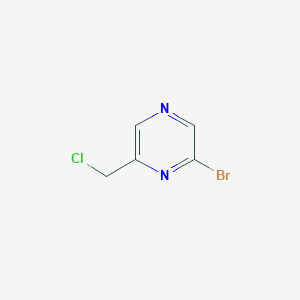
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
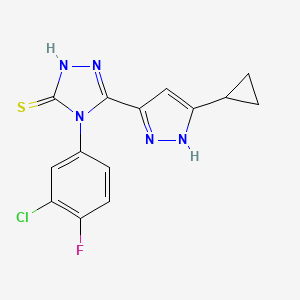
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)
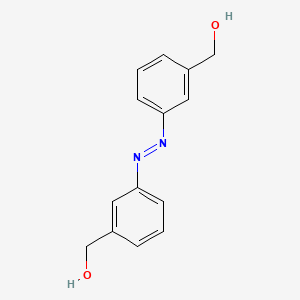
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)

